molecular formula C14H13Cl2N3O4 B2447986 2-(2,4-dichlorophenoxy)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 921586-18-7

2-(2,4-dichlorophenoxy)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No. B2447986
CAS RN: 921586-18-7
M. Wt: 358.18
InChI Key: WCAMWBQQFLAPBU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C14H13Cl2N3O4 and its molecular weight is 358.18. The purity is usually 95%.
The exact mass of the compound 2-(2,4-dichlorophenoxy)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Anti-Inflammatory and Anti-Thrombotic Potential

Research has highlighted the anti-inflammatory and anti-thrombotic properties of 1,3,4-Oxadiazole derivatives. A study by Basra et al. (2019) demonstrated the in-vitro and in-vivo anti-inflammatory activity of specific oxadiazole derivatives, finding potent anti-inflammatory compounds and significant roles in enhancing clotting time in an in-vivo rat model. This suggests potential pharmaceutical applications in developing anti-inflammatory products (Basra et al., 2019).

Antibacterial and Anti-Enzymatic Properties

Nafeesa et al. (2017) explored the antibacterial and anti-enzymatic potential of various 1,3,4-oxadiazole and acetamide derivatives. They found that certain compounds, particularly compound 6i, showed effective inhibition against gram-negative bacterial strains, indicating their use in addressing bacterial infections (Nafeesa et al., 2017).

Antioxidant Activity

A study by Lelyukh et al. (2021) synthesized novel 1,3,4-thia(oxa)diazole substituted acetamides and evaluated their antioxidant activity. The results showed that some compounds, especially 2-(2,4-dioxothiazolidin-5-ylidene)-N-(5-mercapto-[1,3,4]thiadiazol-2-yl)acetamide, had significant radical scavenging abilities, comparable to ascorbic acid (Lelyukh et al., 2021).

Enzyme Inhibition and Biological Activity

The work by Iftikhar et al. (2019) on N-aryl/aralkyl derivatives of 1,3,4-oxadiazole showed promising inhibitory potential against α-glucosidase, suggesting their application in managing diabetes or related metabolic disorders (Iftikhar et al., 2019).

Mechanistic Studies

A study by Qu et al. (2009) on the formation of polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) from the oxidation of chlorophenol precursors like 2,4-dichlorophenoxy acetic acid reveals insights into the environmental impact and mechanisms of these compounds (Qu et al., 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N3O4/c15-8-3-4-10(9(16)6-8)22-7-12(20)17-14-19-18-13(23-14)11-2-1-5-21-11/h3-4,6,11H,1-2,5,7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAMWBQQFLAPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenoxy)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)acetamide

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